N-Desmethylondansetron

Description

Contextualization as a Primary Metabolite of Ondansetron (B39145)

Ondansetron is extensively processed by the liver, with over 95% of its clearance from the body attributed to hepatic metabolism. nih.gov While hydroxylation at the 7- and 8-positions of the indole (B1671886) ring are the main initial metabolic routes, N-demethylation, leading to the formation of N-Desmethylondansetron, is also a recognized, albeit minor, pathway. nih.govpharmgkb.org This process involves the removal of a methyl group from the nitrogen atom of the imidazole (B134444) ring of the ondansetron molecule.

The resulting compound, this compound, is one of several metabolites produced as the body processes ondansetron. Its presence and concentration in biological samples provide valuable insights into the specific metabolic pathways at play in an individual.

Overview of its Role in Ondansetron Biotransformation Pathways

N-demethylation, the reaction that produces this compound, is one of the initial, or Phase I, metabolic reactions. Following this, the metabolites, including this compound, can undergo further transformation in Phase II metabolism. These subsequent reactions typically involve conjugation with molecules like glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion from the body. pharmgkb.orgdrugbank.com For instance, N-desmethyl-ondansetron-7-O-β-D-glucuronide has been identified as a Phase II metabolite in rats. nih.gov

| Stage | Process | Key Enzymes | Resulting Products |

| Phase I | N-Demethylation | CYP3A4, CYP2D6 | This compound |

| Phase I | Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | 7-hydroxyondansetron, 8-hydroxyondansetron |

| Phase II | Glucuronidation/Sulfation | - | Water-soluble conjugates for excretion |

Significance as a Research Compound and Analytical Standard

This compound serves as a critical reference standard in analytical chemistry and pharmaceutical research. synthinkchemicals.comsynzeal.comusp.org Its availability as a purified compound allows for the development and validation of analytical methods to accurately quantify ondansetron and its metabolites in biological fluids such as plasma and urine. glppharmastandards.com

These analytical methods are essential for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. By measuring the levels of this compound alongside the parent drug, researchers can gain a more complete picture of ondansetron's metabolic fate. This information is vital for understanding drug-drug interactions, the influence of genetic factors on metabolism, and for ensuring the quality control of ondansetron pharmaceutical products. synzeal.comsynzeal.com

| Application | Description |

| Analytical Method Development | Used to create and validate assays for detecting and quantifying ondansetron metabolites. |

| Pharmacokinetic Studies | Helps in determining the rate and extent of ondansetron metabolism in the body. |

| Quality Control | Employed as an impurity standard in the manufacturing of ondansetron. |

Current Gaps and Future Directions in this compound Research

Recent research has begun to identify further downstream metabolites, such as hydroxylated and glucuronidated forms of this compound in animal models. nih.govresearchgate.net The identification and characterization of these novel metabolites in humans would provide a more comprehensive map of ondansetron's biotransformation.

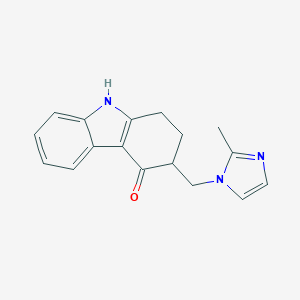

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOYQHBABVCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145416 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99614-14-9 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Formation of N Desmethylondansetron

N-Demethylation as the Key Metabolic Transformation

The principal pathway leading to the formation of N-Desmethylondansetron is N-demethylation. springermedizin.defda.gov This biochemical reaction involves the removal of a methyl group from the nitrogen atom of the parent compound, ondansetron (B39145). nih.gov This process is a common metabolic transformation for many pharmaceutical compounds and is primarily carried out in the liver. nih.govresearchgate.net

Cytochrome P450 (CYP) Isoenzyme Contributions to Ondansetron N-Demethylation

The N-demethylation of ondansetron is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics, including drugs. nih.govnih.govdrugbank.com Multiple CYP isoenzymes have been identified as participants in the metabolism of ondansetron, highlighting a complex interplay of enzymatic activity. researchgate.netnih.govdrugbank.com

Interplay with Other Hepatic Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) in Ondansetron Metabolism

| Enzyme | Role in Ondansetron Metabolism |

| CYP2D6 | Involved in N-demethylation; its contribution can be influenced by genetic polymorphisms. nih.govnih.gov |

| CYP1A2 | Contributes to the overall metabolism of ondansetron. nih.govnih.govdrugbank.com |

| CYP3A4 | Plays a predominant role in the overall turnover and clearance of ondansetron. drugbank.comprobes-drugs.org |

| CYP1A1 | Also implicated in the metabolism of ondansetron. nih.gov |

Characterization of Downstream Metabolites of this compound

Following its formation, this compound undergoes further metabolic conversions, leading to the creation of downstream metabolites. These subsequent reactions, primarily hydroxylation and conjugation, facilitate the excretion of the compound from the body.

Hydroxylated Derivatives of this compound (e.g., 7-hydroxy-N-desmethyl-ondansetron, 8-hydroxy-N-desmethyl-ondansetron)

A key step in the further metabolism of this compound is hydroxylation. This process introduces a hydroxyl group onto the molecule, increasing its water solubility. Specific hydroxylated derivatives that have been identified include 7-hydroxy-N-desmethyl-ondansetron and 8-hydroxy-N-desmethyl-ondansetron. nih.govresearchgate.net These metabolites have been isolated and characterized in research studies, confirming this metabolic route. nih.govresearchgate.net Another minor metabolite, 6-hydroxy-N-desmethyl-ondansetron, has also been noted. eprints-hosting.org

Pharmacokinetic Research on N Desmethylondansetron

Formation Kinetics and Plasma Profiles

The generation of N-Desmethylondansetron from ondansetron (B39145) is a result of metabolic processes primarily occurring in the liver. Both laboratory-based (in vitro) and organism-based (in vivo) studies have been conducted to characterize the speed and extent of its formation.

In Vitro Studies of this compound Turnover

In vitro studies utilizing human liver preparations have been crucial in identifying the enzymatic pathways responsible for the N-demethylation of ondansetron. N-demethylation is considered a minor metabolic pathway for ondansetron. researchgate.net The primary enzymes involved in this biotransformation are members of the cytochrome P450 (CYP) superfamily, specifically CYP3A4 and CYP2D6. stjude.org

Studies using isolated liver cells (hepatocytes) and subcellular liver fractions (microsomes) from rats have demonstrated the kinetics of N-demethylation alongside other metabolic routes like hydroxylation. researchgate.net These in vitro systems have shown that the formation of demethylated metabolites occurs at a specific rate when ondansetron is introduced. researchgate.net For instance, research on feline liver tissues has also successfully demonstrated the metabolism of ondansetron, showing an increase in metabolites such as this compound. cde.state.co.us These studies are fundamental for predicting the hepatic clearance of the parent drug and understanding the metabolic profile. researchgate.net

In Vivo Quantification of this compound in Biological Matrices

Sensitive analytical methods, such as high-performance liquid chromatography (HPLC), are used to measure ondansetron and its metabolites in plasma. nih.gov However, in some clinical settings, the unconjugated form of this compound was not detected in the plasma of postoperative patients, indicating that it may be rapidly converted to other forms or exist at very low concentrations. researchgate.net Studies have successfully identified and quantified this compound in human urine, confirming its formation and subsequent excretion. researchgate.net

Distribution and Elimination of this compound and its Conjugates

Once formed, this compound and its subsequent conjugates are distributed throughout the body and eventually eliminated through various excretory routes.

Excretion Pathways (e.g., Urinary, Fecal, Biliary)

The elimination of ondansetron metabolites occurs through urine and feces. nih.govpharmacompass.com Research has identified several metabolites of ondansetron in these matrices. In studies involving rats, four metabolites were isolated from feces, including hydroxylated forms of N-desmethyl-ondansetron (7-hydroxyl-N-desmethyl-ondansetron and 8-hydroxyl-N-desmethyl-ondansetron). researchgate.net

Furthermore, biliary excretion plays a role in the elimination process. A phase II conjugate, N-desmethyl-ondansetron-7-O-β-D-glucuronide, was specifically isolated from rat bile. researchgate.netresearchgate.net This indicates that after the initial N-demethylation, the metabolite undergoes further conjugation (specifically, glucuronidation) to increase its water solubility and facilitate its excretion from the body via bile. researchgate.net In humans, a significant portion of an ondansetron dose is excreted in the urine as metabolites within 24 hours. nih.gov

Factors Influencing this compound Pharmacokinetics

The rate and extent of this compound formation can vary significantly among individuals, largely due to genetic differences in the metabolizing enzymes.

Impact of Genetic Polymorphisms in Metabolizing Enzymes (e.g., CYP2D6 Phenotypes)

The CYP2D6 gene is highly polymorphic, meaning there are many different versions (alleles) of this gene within the population. hee.nhs.uknih.gov These genetic variations can lead to the production of CYP2D6 enzymes with varying levels of activity, which directly impacts the metabolism of drugs like ondansetron. nih.govnih.gov Individuals can be categorized into different metabolizer phenotypes based on their specific combination of CYP2D6 alleles. hee.nhs.uknih.gov

The primary CYP2D6 phenotypes include:

Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme function. nih.gov

Intermediate Metabolizers (IMs): Have decreased enzyme function. nih.gov

Normal Metabolizers (NMs): Have fully functional CYP2D6 activity. nih.gov

Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity. nih.govnih.gov

Since CYP2D6 is one of the key enzymes responsible for metabolizing ondansetron to this compound and other metabolites, its phenotype is a major determinant of the drug's clearance. stjude.org

Impact of Different Phenotypes:

Ultrarapid Metabolizers (UMs): These individuals metabolize ondansetron much more quickly. This increased metabolism leads to higher clearance of the parent drug and potentially faster formation of metabolites like this compound. stjude.org This rapid clearance can result in lower plasma concentrations of ondansetron, which has been linked to a higher incidence of treatment failure for preventing postoperative vomiting. nih.govhee.nhs.uk

Poor Metabolizers (PMs): In contrast, PMs break down ondansetron more slowly, which could lead to higher plasma concentrations of the parent drug and potentially altered profiles of its metabolites. hee.nhs.uk

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines on how to use pharmacogenetic information for prescribing, and while it doesn't currently recommend dose changes for PMs or IMs for ondansetron, it does suggest considering alternative drugs for UMs due to the risk of reduced efficacy. hee.nhs.uk

Interactive Data Tables

Table 1: CYP2D6 Phenotypes and Impact on Ondansetron Metabolism

| Phenotype | Genotype Example (Diplotype) | Resulting Enzyme Activity | Impact on Ondansetron Metabolism | Clinical Implication for Ondansetron |

| Ultrarapid Metabolizer (UM) | 1/1xN, 1/2xN | Increased | Increased clearance of ondansetron. stjude.org | Higher risk of antiemetic failure; consider alternative drug. nih.govhee.nhs.uk |

| Normal Metabolizer (NM) | 1/1, 1/2 | Normal | Expected rate of metabolism and clearance. | Standard therapy is generally effective. |

| Intermediate Metabolizer (IM) | 1/4, 4/10 | Decreased | Slower metabolism compared to NMs. | No significant difference in vomiting incidence observed compared to NMs. hee.nhs.uk |

| Poor Metabolizer (PM) | 4/4, 5/5 | Little to no function | Significantly reduced metabolism and clearance. | Potentially elevated plasma concentrations of ondansetron. hee.nhs.uk |

Influence of Hepatic Impairment on this compound Clearance

The liver is the primary site for the metabolism of ondansetron, with over 95% of its clearance occurring through hepatic pathways. researchgate.netmdpi.com Ondansetron is metabolized by several cytochrome P-450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. medicines.org.ukfda.gov N-demethylation, the process that forms this compound, is considered a minor metabolic pathway. researchgate.netpharmgkb.orgnih.gov

Given that ondansetron is extensively metabolized in the liver, any impairment in hepatic function is expected to significantly alter its pharmacokinetics. nih.gov Studies have demonstrated that in patients with hepatic insufficiency, the clearance of ondansetron is reduced. nih.govnih.gov This reduction in clearance is associated with the increasing severity of the liver condition. nih.gov Consequently, a reduced first-pass metabolism in patients with liver disease leads to a marked increase in the bioavailability and area under the curve (AUC) of ondansetron. nih.gov In individuals with severe hepatic impairment, bioavailability can approach 100%, compared to approximately 66% in healthy subjects. nih.gov

Research in patients with varying degrees of hepatic impairment following a single intravenous dose of ondansetron highlights significant changes in its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Intravenous Ondansetron in Hepatic Impairment vs. Healthy Controls

| Parameter | Healthy Controls | Severe Hepatic Impairment | Percentage Change |

|---|---|---|---|

| Mean Plasma Clearance (ml/min) | 478 | 96 | -79.9% |

| Area Under the Curve (AUC) (ng·h/mL) | 279 | 1383 | +395.7% |

| Half-life (t½) (h) | 3.6 | 21 | +483.3% |

Data sourced from a study investigating the pharmacokinetics of a single 8 mg intravenous dose of ondansetron. nih.gov

The substantial decrease in plasma clearance and the corresponding increase in AUC and half-life for ondansetron in severe hepatic impairment underscore the liver's critical role. nih.gov This suggests that the clearance of its metabolites, including this compound, would also be significantly impacted.

Sex-Based Differences in Ondansetron Metabolism and Potential Relevance to this compound

Pharmacokinetic studies of ondansetron have revealed notable differences between sexes. pharmgkb.orgnih.gov Following oral administration, women have been shown to have a greater rate and extent of ondansetron absorption. medicines.org.ukfda.gov Furthermore, women tend to exhibit reduced systemic clearance and a smaller volume of distribution (when adjusted for weight), which results in higher plasma concentrations of ondansetron compared to men. medicines.org.ukfda.gov

These sex-based differences in the disposition of the parent compound have direct relevance to the formation of its metabolites. Higher plasma levels and slower clearance of ondansetron in females could influence the metabolic pathways, potentially leading to different concentrations of this compound compared to males.

Table 2: Summary of Sex-Based Differences in Ondansetron Pharmacokinetics

| Pharmacokinetic Parameter | Observation in Females Compared to Males |

|---|---|

| Rate of Absorption | Greater |

| Extent of Absorption | Greater |

| Systemic Clearance | Reduced |

| Volume of Distribution (weight-adjusted) | Smaller |

| Resulting Plasma Levels | Higher |

Findings are based on studies of oral ondansetron administration. medicines.org.ukfda.gov

Research in animal models further supports these observations. A study in Sprague-Dawley rats found that after intravenous administration of ondansetron, the area under the curve (AUC) was significantly smaller (22.6% decrease) and the non-renal clearance was faster (27.3% increase) in male rats compared to female rats. nih.gov After oral administration in the same study, the AUC in male rats was 58.8% smaller than in females, a difference attributed to increased intestinal and hepatic metabolism in males. nih.gov

As this compound is a product of ondansetron's metabolism, these documented sex-based variations in the parent drug's pharmacokinetics strongly suggest that the formation and subsequent plasma concentrations of this compound may also differ between males and females. However, it is not yet known if these gender-related differences are clinically important. fda.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ondansetron |

| 7-hydroxyondansetron |

| 8-hydroxyondansetron |

| Antipyrine |

| Apomorphine |

| Carbamazepine (B1668303) |

| Carmustine |

| Cisplatin |

| Debrisoquine |

| Dolasetron |

| Etoposide |

| Indocyanine green |

| Moxifloxacin |

| Phenytoin |

| Serotonin |

Pharmacological and Biological Activity of N Desmethylondansetron

Serotonin 5-HT3 Receptor Binding Affinity Studies

Ondansetron (B39145) itself exhibits a high affinity for the 5-HT3 receptor, which is fundamental to its antiemetic action. selleckchem.com The structural alteration from Ondansetron to N-Desmethylondansetron, specifically the removal of a methyl group from the imidazole (B134444) ring, is believed to be a key factor in this reduction of binding affinity.

Table 1: Comparative 5-HT3 Receptor Binding Affinity

| Compound | Receptor Target | Binding Affinity (Ki) |

| Ondansetron | 5-HT3 | 6.16 nM selleckchem.com |

| This compound | 5-HT3 | Data not readily available; inferred to be significantly lower than Ondansetron |

In Vitro and In Vivo Pharmacodynamic Investigations

The pharmacodynamic profile of this compound has been primarily considered in the context of its contribution to the effects of Ondansetron.

Evaluation of Other Potential Biological Effects

There is a lack of significant research into other potential biological effects of this compound. The scientific focus has remained on its role as a metabolite in the clearance of Ondansetron. As such, there is no notable evidence to suggest that this compound possesses other significant biological activities at concentrations achieved following a therapeutic dose of Ondansetron.

Structure-Activity Relationship (SAR) Studies in Relation to Ondansetron and its Analogs

The structure-activity relationship (SAR) for 5-HT3 receptor antagonists is well-defined, and the comparison between Ondansetron and this compound provides a clear example of the importance of specific structural features. The core structure of Ondansetron, a carbazole derivative, is crucial for its high-affinity binding to the 5-HT3 receptor.

The key structural difference between Ondansetron and this compound is the presence of a methyl group on one of the nitrogen atoms of the imidazole moiety in Ondansetron. The removal of this methyl group, a process of N-demethylation, results in this compound. This seemingly minor modification has a significant impact on the molecule's interaction with the 5-HT3 receptor. The methyl group in Ondansetron is thought to contribute to the optimal positioning and interaction of the molecule within the binding pocket of the receptor. Its absence in this compound likely leads to a less favorable binding orientation and a subsequent decrease in receptor affinity and antagonist activity. This is consistent with the general principle that N-dealkylation of many active pharmaceutical ingredients can lead to metabolites with reduced pharmacological activity. semanticscholar.org

Advanced Analytical Methodologies for N Desmethylondansetron

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the separation and analysis of N-Desmethylondansetron from its parent compound and other related metabolites.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Ondansetron (B39145) and its metabolites. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed, utilizing C18 or similar nonpolar stationary phases. researchgate.netresearchgate.net The separation is typically achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.netresearchgate.net UV detection is frequently used, with wavelengths set around 216 nm or 250 nm to monitor the effluent. researchgate.netfarmaciajournal.com The selection of a suitable column and mobile phase composition is crucial for achieving optimal separation from Ondansetron and other impurities or metabolites. helixchrom.com For instance, a Discovery Cyano column has been used with a gradient program of a phosphate (B84403) buffer (pH 5.7) and acetonitrile. researchgate.net Semi-preparative HPLC can also be utilized for the isolation of metabolites like this compound from biological samples for further characterization. nih.gov

Table 1: Examples of HPLC Conditions for Ondansetron and Related Compounds Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Phenomenex C18 (150 mm × 4.6 mm, 5 µm) | Discovery Cyano (250 x 4.6 mm, 5 µm) | Zodiac C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Formic acid (pH 4.25):Acetonitrile (50:50 V/V) researchgate.net | Phosphate buffer (pH 5.7) and Acetonitrile (Gradient) researchgate.net | Buffer (pH 2.2):Acetonitrile (73:27) sphinxsai.com |

| Flow Rate | 0.6 mL/min researchgate.net | 0.9 mL/min researchgate.net | 1.0 mL/min sphinxsai.com |

| Detection | UV at 250 nm researchgate.net | UV at 216 nm researchgate.net | Photo Diode Array (PDA) at 246 nm sphinxsai.com |

| Retention Time | 2.91 min (Ondansetron) researchgate.net | Not Specified | 5.2 min (Ondansetron) sphinxsai.com |

Liquid Chromatography coupled with Mass Spectrometry (LC/MS) and tandem Mass Spectrometry (LC/MS/MS) offers superior sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices like plasma. researchgate.netunifesp.br This hyphenated technique combines the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov Electrospray ionization (ESI) in positive ion mode is a common interface for the analysis of Ondansetron and its metabolites. researchgate.net

For quantification, the multiple reaction monitoring (MRM) mode is employed, which provides high specificity by monitoring a specific precursor-to-product ion transition. researchgate.net For this compound's parent compound, Ondansetron, the transition m/z 294.0→169.7 has been used for quantification. researchgate.net LC/MSn (tandem MS) is an invaluable tool for the structural elucidation of unknown metabolites. nih.gov By analyzing the fragmentation patterns of the protonated molecular ions, researchers can deduce the chemical structure of metabolites, as demonstrated in the identification of hydroxylated N-desmethyl-ondansetron metabolites. nih.gov

Table 2: LC-MS/MS Parameters for the Analysis of Ondansetron

| Parameter | Description |

|---|---|

| Chromatography | Agilent SB-C18 column (2.1 × 150 mm, 5 µm) researchgate.net |

| Mobile Phase | 0.1% formic acid in water and acetonitrile (gradient elution) researchgate.net |

| Ionization | Positive ion mode electrospray ionization (ESI) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Ion Transition (Ondansetron) | m/z 294.0→169.7 researchgate.net |

| Internal Standard (Midazolam) | m/z 326.0→291.0 researchgate.net |

This compound, like its parent compound Ondansetron, possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. sigmaaldrich.com Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial. nih.gov Chiral chromatography is the primary technique for separating enantiomers. nih.gov

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For Ondansetron and its metabolites, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are effective. researchgate.netunibe.ch For example, a Chiral Pak AS-3R column (amylose-based) and a Chiralcel OD-R column have been successfully used for the enantioselective separation of Ondansetron. researchgate.netunibe.ch The mobile phase in chiral HPLC often consists of a mixture of organic solvents like acetonitrile and methanol, sometimes with additives like triethylamine. researchgate.netunibe.ch

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of metabolites like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including drug metabolites. nih.gov While LC/MS provides information about molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

Following isolation by techniques such as semi-preparative HPLC, metabolites can be analyzed using a suite of NMR experiments. nih.gov One-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provide initial information on the types and number of protons and carbons. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms and confirm the precise structure. nih.gov This combined approach of LC/MS and NMR has been successfully used to fully characterize novel metabolites of Ondansetron. nih.gov

Method Validation for Quantitative and Qualitative Analysis

To ensure the reliability and accuracy of analytical data, any method used for the quantification of this compound must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). newbioworld.orgrjptonline.org Validation demonstrates that the analytical procedure is suitable for its intended purpose. newbioworld.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netnewbioworld.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For Ondansetron, linearity has been demonstrated over ranges like 5-25 µg/mL and 2.5-75 µg/mL. researchgate.netsphinxsai.com

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (%RSD). researchgate.net For Ondansetron bioanalytical methods, intra- and inter-assay precisions of less than 15% are generally considered acceptable. researchgate.net

Accuracy: The closeness of the test results to the true value, often expressed as a percentage of recovery. researchgate.net Acceptable accuracy is typically within 85-115%. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. researchgate.net Sensitive LC-MS/MS methods have achieved LOQs as low as 5 ng/mL for Ondansetron in plasma. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified. researchgate.net

Table 3: Example of Validation Parameters for Ondansetron Analytical Methods

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 5-1000 ng/mL (in rat plasma) | researchgate.net |

| Correlation Coefficient (r²) | 0.999 | researchgate.net |

| Intra-day Precision (%RSD) | < 14% | researchgate.net |

| Inter-day Precision (%RSD) | < 14% | researchgate.net |

| Accuracy | 94.7-113.5% | researchgate.net |

| Limit of Quantitation (LOQ) | 5 ng/mL (in rat plasma) | researchgate.net |

| Limit of Detection (LOD) | 0.9856 µg/ml | sphinxsai.com |

Development of Reference Standards for this compound

The development of highly characterized reference standards is a critical prerequisite for the accurate identification, quantification, and quality control of this compound in pharmaceutical analysis. mriglobal.org A reference standard serves as a benchmark against which a sample is compared, ensuring the reliability and consistency of analytical results. For this compound, also known as Ondansetron EP Impurity H, these standards are essential for both routine quality control and regulatory submissions. elitesynthlaboratories.comsynzeal.com

The establishment of a reference standard for this compound involves several key stages. Initially, the compound must be synthesized or isolated with a high degree of purity. eurofins.com Chemical suppliers offer this compound reference materials, which are typically accompanied by a comprehensive Certificate of Analysis (CoA). synzeal.comsynthinkchemicals.com This document provides crucial information about the identity, purity, and potency of the standard.

Thorough characterization is performed using a combination of orthogonal analytical techniques to unequivocally confirm the structure and purity of the reference material. These methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei. synthinkchemicals.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by separating it from any potential process-related or degradation impurities. synthinkchemicals.comthermofisher.com

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. synthinkchemicals.com

Thermogravimetric Analysis (TGA): To determine the presence of residual solvents or water. synthinkchemicals.com

The United States Pharmacopeia (USP) provides analytical materials for this compound, which are distinct from official USP Reference Standards but serve a similar purpose in analytical testing. usp.org The availability of these well-characterized standards is fundamental for the validation of analytical methods and for conducting stability studies of ondansetron drug products. mriglobal.orgsynzeal.com

Below is a table summarizing the key properties of the this compound reference standard.

| Property | Value | Source |

| Chemical Name | (3RS)-3-[(2-Methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | elitesynthlaboratories.comsynzeal.comsynthinkchemicals.com |

| Synonyms | Ondansetron EP Impurity H, Ondansetron BP Impurity H | elitesynthlaboratories.comsynthinkchemicals.com |

| CAS Number | 99614-14-9 | synzeal.comsynthinkchemicals.comusp.org |

| Molecular Formula | C₁₇H₁₇N₃O | synzeal.comsynthinkchemicals.com |

| Molecular Weight | 279.34 g/mol | synthinkchemicals.comsimsonpharma.com |

Impurity Profiling and Control in Pharmaceutical Formulations

Impurity profiling is the systematic process of identifying, characterizing, and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. biomedres.usajprd.com For ondansetron formulations, the control of this compound and other related substances is crucial to ensure the safety, efficacy, and stability of the medication. biomedres.usresearchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. ajprd.com

Advanced analytical methodologies are employed to separate and quantify this compound from the parent drug, ondansetron, and other potential impurities. Given their structural similarity, achieving adequate separation can be challenging, necessitating the use of highly efficient and sensitive techniques. waters.comchromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of ondansetron. thermofisher.com Methods are developed to achieve baseline separation of all known related substances. For instance, an HPLC method with UV detection can provide a total run time of 65 minutes to ensure the separation of all related impurities, including this compound. thermofisher.com

For impurities that are difficult to detect or are present at very low levels, more advanced hyphenated techniques are required. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry offers an orthogonal approach to traditional reversed-phase LC. waters.comchromatographytoday.com SFC is particularly well-suited for retaining and separating small polar compounds and provides a reliable and robust method for the analysis of ondansetron impurities. chromatographytoday.com

The table below summarizes advanced analytical methods used for the impurity profiling of this compound in pharmaceutical contexts.

| Analytical Technique | Column | Key Parameters | Application |

| HPLC-UV | Acclaim Polar Advantage-II | Total run time of 65 minutes | Separation and quantification of ondansetron and all related impurities. thermofisher.com |

| UPC²-MS/MS | Torus 2-PIC (3x100 mm, 1.7 µm) | Co-solvent: 0.2% ammonium (B1175870) hydroxide (B78521) in methanol; Gradient: 5-15% over 6 min | Analysis of potentially mutagenic impurities with high sensitivity and precision. waters.comchromatographytoday.com |

| LC-MS/MS | BEH C18 (2.1 x 50 mm, 1.7 µm) | Mobile Phase: 0.1% formic acid in water/acetonitrile | Orthogonal method for quantification of impurities, showing good accuracy and precision. chromatographytoday.com |

The control of this compound is achieved by setting appropriate specification limits in the final drug product, as informed by the data generated during impurity profiling. These limits are based on regulatory guidelines and the toxicological profile of the impurity. researchgate.net Continuous monitoring using these validated analytical methods throughout the manufacturing process and during stability studies ensures that the level of this compound remains within the accepted safe limits. ajprd.com

Synthesis and Derivatization Strategies for N Desmethylondansetron Research

Chemical Synthesis Approaches for N-Desmethylondansetron

The chemical synthesis of this compound is pivotal for obtaining the pure compound required for research purposes. As a significant metabolite and impurity of ondansetron (B39145), its availability as a reference standard is critical for quality control in the pharmaceutical industry.

Retrosynthetic Analysis and Pathway Optimization

A logical retrosynthetic analysis of this compound (Structure 1) suggests that the molecule can be disconnected at the C-N bond linking the carbazolone core and the imidazole (B134444) side chain. This approach points to two key precursors: a suitable 1,2,3,9-tetrahydro-4H-carbazol-4-one derivative and a reactive form of 2-methylimidazole (B133640).

The forward synthesis, therefore, would likely involve the reaction of 1,2,3,9-tetrahydro-4H-carbazol-4-one with a reagent that can introduce the methyl-imidazolyl-methyl side chain at the C3 position. This is commonly achieved through a Mannich-type reaction. In this reaction, the carbazolone, formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde), and 2-methylimidazole would react, likely in the presence of a suitable acid or base catalyst, to yield this compound.

Optimization of this pathway would focus on maximizing the yield and purity of the final product while minimizing the formation of byproducts. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the type of catalyst. Given the structural similarity to ondansetron, established synthetic routes for the parent drug can serve as a valuable starting point for developing an efficient synthesis of its N-desmethyl analog.

Scalable Synthesis for Research and Reference Material Production

The production of this compound as a research chemical and certified reference material necessitates a scalable and robust synthetic process. While detailed large-scale synthesis protocols for this compound are not extensively published, principles from the manufacturing of ondansetron and other pharmaceutical impurities can be applied.

A key challenge in scaling up the synthesis is ensuring consistent product quality and purity. This involves careful control of reaction conditions to minimize the formation of impurities. Purification of the final product is also a critical step. Techniques such as column chromatography and recrystallization are often employed to achieve the high purity required for a reference standard. For instance, processes developed for making ondansetron often focus on improving reaction times and yields for commercial-scale production, and similar strategies could be adapted for this compound.

The table below summarizes the key reactants that would likely be involved in a scalable synthesis of this compound.

| Reactant | Role |

| 1,2,3,9-Tetrahydro-4H-carbazol-4-one | Core Structure |

| Paraformaldehyde | Source of the methylene (B1212753) bridge |

| 2-Methylimidazole | Side Chain |

Synthesis of this compound Metabolites and Analogs

To fully understand the metabolic fate and pharmacological profile of this compound, the synthesis of its further metabolites and related analogs is essential. These include hydroxylated derivatives and conjugated forms.

Preparation of Hydroxylated this compound Derivatives

Hydroxylation is a common metabolic pathway for many xenobiotics. In the case of this compound, hydroxylation can occur at various positions on the aromatic rings or the aliphatic portion of the carbazolone core. The synthesis of these hydroxylated derivatives can be approached through several methods.

One strategy involves the use of starting materials that already contain a hydroxyl group at the desired position. For example, a hydroxylated version of 1,2,3,9-tetrahydro-4H-carbazol-4-one could be used as the precursor in the synthetic route described in section 6.1.1.

Alternatively, direct hydroxylation of this compound can be attempted using various oxidizing agents. However, achieving regioselectivity in such reactions can be challenging and may require the use of protecting groups to block more reactive sites. Biocatalytic methods, employing specific enzymes like cytochrome P450s, can also be a powerful tool for achieving selective hydroxylation.

Synthesis of Glucuronide and Sulfate (B86663) Conjugates

Glucuronidation and sulfation are major phase II metabolic pathways that increase the water solubility of metabolites, facilitating their excretion. The synthesis of glucuronide and sulfate conjugates of this compound is crucial for their identification in biological samples and for understanding their pharmacokinetic properties.

Glucuronide Conjugates: The synthesis of N-glucuronides can be challenging. Chemical synthesis often involves the reaction of a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, with the nitrogen atom of the imidazole ring or the secondary amine of the carbazolone ring in this compound. The choice of protecting groups for the glucuronic acid moiety and the reaction conditions are critical to ensure the correct stereochemistry and to avoid side reactions. Enzymatic synthesis, using UDP-glucuronosyltransferases (UGTs), offers a more direct and often stereoselective route to these conjugates.

Sulfate Conjugates: Sulfate conjugates are typically synthesized by reacting the parent molecule with a sulfating agent, such as sulfur trioxide pyridine (B92270) complex or a protected form of sulfuric acid. If this compound is first hydroxylated, the resulting hydroxyl group can be the site of sulfation. Direct sulfation on the nitrogen atoms is also a possibility. As with glucuronidation, enzymatic methods using sulfotransferases (SULTs) can provide a more biologically relevant approach to the synthesis of these conjugates.

Development of Isotope-Labeled this compound for Metabolic Tracing

Isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound allows for its sensitive and specific detection in complex biological matrices using techniques like mass spectrometry.

The synthesis of isotope-labeled this compound can be achieved by introducing the isotopic label at a specific position in one of the synthetic precursors. For example, a deuterated version of 2-methylimidazole or a ¹³C-labeled formaldehyde equivalent could be used in the Mannich reaction.

Another approach is to perform isotopic exchange reactions on the final this compound molecule. For instance, hydrogen-deuterium exchange reactions can be used to introduce deuterium atoms at specific, labile positions.

The choice of the isotope and its position in the molecule is important. The label should be in a metabolically stable position to prevent its loss during biological transformations. The development of robust and efficient methods for the synthesis of isotope-labeled this compound is a key step in enabling detailed in vivo and in vitro metabolic tracing studies.

Clinical and Translational Research Implications of N Desmethylondansetron

Contribution to Understanding Ondansetron (B39145) Variability and Response

The clinical response to ondansetron can vary significantly among patients, with some experiencing excellent antiemetic control while others have a limited response. nih.gov Research has demonstrated that this variability is, in part, attributable to genetic polymorphisms in the enzymes responsible for ondansetron metabolism. Ondansetron is metabolized by several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP1A2, and notably, CYP2D6. drugbank.com N-demethylation, the process that forms N-Desmethylondansetron, is a component of this metabolic profile.

Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, categorized as poor, intermediate, extensive (normal), and ultrarapid metabolizers. clinpgx.orgmydruggenome.org Studies have shown a direct correlation between CYP2D6 metabolizer status and the efficacy of ondansetron.

Ultrarapid Metabolizers (UMs): Individuals with this phenotype metabolize ondansetron more quickly. This rapid clearance leads to lower plasma concentrations of the parent drug, which can result in reduced efficacy and a higher incidence of vomiting. clinpgx.orgnih.govcpicpgx.org For instance, one study found that pediatric patients who were CYP2D6 UMs were at a higher risk for chemotherapy-induced nausea and vomiting (CINV) due to rapid ondansetron clearance. nih.gov Another study on postoperative nausea and vomiting (PONV) reported that 45% of CYP2D6 UMs experienced vomiting compared to only 15% of normal metabolizers. cpicpgx.org

Poor Metabolizers (PMs): Conversely, poor metabolizers process ondansetron more slowly, leading to higher and more sustained plasma concentrations. While this might suggest enhanced efficacy, it also raises concerns about potential dose-dependent side effects.

CYP2D6 Phenotype and Ondansetron Efficacy

| CYP2D6 Phenotype | Metabolism Rate | Expected Ondansetron Plasma Levels | Clinical Implication for Efficacy | Reference |

|---|---|---|---|---|

| Ultrarapid Metabolizer (UM) | Increased | Lower | Associated with decreased response and increased vomiting episodes. | clinpgx.orgcpicpgx.org |

| Extensive (Normal) Metabolizer (NM) | Normal | Normal | Standard response. | mydruggenome.org |

| Intermediate Metabolizer (IM) | Decreased | Higher | Generally effective response. | mydruggenome.org |

| Poor Metabolizer (PM) | Significantly Decreased | Higher | Effective response, but potential for increased side effects. | clinpgx.org |

Role in Drug-Drug Interaction Studies Involving Ondansetron Metabolism

Ondansetron's reliance on multiple CYP enzymes for its metabolism makes it susceptible to drug-drug interactions (DDIs). drugbank.com Co-administration with drugs that inhibit or induce these enzymes can alter ondansetron's plasma concentration, potentially affecting its efficacy and safety. This compound serves as a valuable biomarker in studies designed to investigate these interactions.

When a DDI study is conducted, monitoring the concentrations of both the parent drug (ondansetron) and its key metabolites, including this compound, provides a more complete picture of the interaction's mechanism.

CYP Enzyme Inhibition: If a co-administered drug inhibits the enzymes responsible for N-demethylation, a decrease in the plasma concentration of this compound relative to ondansetron would be expected. This indicates a slowing of ondansetron's metabolic clearance, which could lead to higher systemic exposure to the parent drug.

CYP Enzyme Induction: Conversely, drugs that induce these metabolic enzymes (e.g., certain antiepileptics like carbamazepine (B1668303) and phenytoin) can accelerate ondansetron's metabolism. drugs.com This would be reflected by an increased formation of this compound and a faster decline in ondansetron levels, potentially reducing its antiemetic effect. drugs.com

Therefore, the quantitative analysis of this compound is a critical component of clinical DDI studies. It allows researchers to confirm the metabolic pathways being affected and to quantify the magnitude of the interaction, providing the data necessary to develop guidelines for co-administering ondansetron with other medications. nih.gov

Toxicological Considerations of this compound Accumulation

While the primary metabolites of ondansetron are generally considered inactive, the accumulation of any drug metabolite, including this compound, warrants toxicological consideration, particularly in specific patient populations. Patients with compromised metabolic or excretory functions are at a higher risk.

Hepatic Impairment: Ondansetron is extensively metabolized in the liver. nih.govresearchgate.net In patients with severe hepatic impairment, the clearance of ondansetron is significantly reduced, leading to increased plasma concentrations. nih.gov This impaired metabolic capacity would logically lead to the accumulation of both the parent drug and its metabolites, including this compound. Although specific toxicity studies on this compound are limited, the general principle of toxicology suggests that high concentrations of metabolites could potentially contribute to adverse effects. This is why dose adjustments are recommended for patients with severe liver disease. nih.govnih.gov

Renal Impairment: While ondansetron's clearance is primarily hepatic, its metabolites are excreted via the kidneys. In patients with severe renal impairment, the elimination of these metabolites could be slowed, though studies have generally not required dose adjustments for ondansetron in this population. nih.gov

Further research is needed to specifically characterize the toxicological profile of this compound and to determine if its accumulation in states of organ dysfunction contributes to any adverse events. Such studies are crucial for refining dosing recommendations and ensuring the safety of ondansetron use in vulnerable populations.

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating this compound

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. frontiersin.org These models integrate drug-specific data with physiological information to simulate drug behavior in diverse populations and scenarios, such as organ impairment or DDIs. frontiersin.orgnih.gov

For a drug like ondansetron, which is heavily metabolized, incorporating its metabolic pathways is essential for building an accurate and predictive PBPK model. nih.gov The formation of this compound via N-demethylation is one of these key pathways.

By including the kinetics of this compound formation, PBPK models can:

Predict Ondansetron Exposure: Accurately simulate the clearance of ondansetron in different patient populations, such as those with liver cirrhosis, by accounting for changes in hepatic blood flow and enzyme activity. nih.govresearchgate.net

Simulate DDI Scenarios: Predict the impact of co-administered CYP inhibitors or inducers on ondansetron pharmacokinetics without the need for extensive clinical trials.

Inform Dosing in Special Populations: Help determine appropriate dose adjustments for populations where clinical studies are difficult to conduct, such as pediatric patients or individuals with severe hepatic impairment. researchgate.net

The development of robust PBPK models for ondansetron that include data on its metabolic fate, including the N-demethylation pathway, is a critical step in advancing model-informed drug development and personalizing therapy. nih.gov

Bioanalytical Support for Clinical and Preclinical Studies

All clinical and translational research involving this compound relies on the availability of accurate and reliable bioanalytical methods to quantify its concentration in biological matrices such as plasma and urine. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. nih.govresearchgate.net

Key characteristics of a validated LC-MS/MS method for this compound include:

Sensitivity: The method must be sensitive enough to detect the low concentrations of the metabolite that may be present in clinical samples. Lower limits of quantification (LLOQ) in the low ng/mL range are often required. nih.govresearchgate.net

Specificity: The assay must be able to distinguish this compound from the parent drug, other metabolites, and endogenous components in the biological matrix.

Accuracy and Precision: The method must provide results that are both accurate (close to the true value) and precise (reproducible). nih.gov

High Throughput: For large clinical studies, the ability to process many samples efficiently is crucial. This often involves simple sample preparation techniques, like liquid-liquid extraction or protein precipitation, and short chromatographic run times. nih.govresearchgate.net

The development and validation of such robust bioanalytical methods are fundamental prerequisites for any study aiming to investigate the role of this compound in ondansetron's pharmacokinetics, efficacy, or safety. nih.govunibe.ch These methods provide the essential data that underpins our understanding of this important metabolite.

Key Parameters for Bioanalytical Method Validation (LC-MS/MS)

| Parameter | Description | Importance for this compound Analysis |

|---|---|---|

| Linearity | The range of concentrations over which the instrument response is proportional to the analyte concentration. | Ensures accurate quantification across the expected range of clinical concentrations. |

| Accuracy | The closeness of the measured value to the true value. | Ensures the data reflects the actual metabolite levels in the patient. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Guarantees the reliability and reproducibility of the results. |

| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | Crucial to avoid interference from the parent drug (ondansetron) or other metabolites. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Must be low enough to measure metabolite concentrations, especially at later time points after drug administration. |

Future Research Directions and Unexplored Avenues

Investigation of N-Desmethylondansetron's Role in Specific Physiological or Pathological States

Ondansetron (B39145) is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a mechanism central to its antiemetic effects nih.govnih.gov. While the pharmacology of ondansetron is well-established, the biological activity of its metabolites, including this compound, is not as thoroughly characterized. Hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with N-demethylation being a minor pathway compared to hydroxylation nih.govnih.govclinpgx.orgnih.gov. The primary metabolites, 7-hydroxyondansetron and 8-hydroxyondansetron, are considered to contribute little to the parent drug's activity nih.gov. However, the specific activity of this compound at the 5-HT3 receptor or other potential biological targets has not been extensively studied.

Future research should focus on elucidating the pharmacological profile of this compound. Key research questions include:

Does this compound retain any significant affinity for the 5-HT3 receptor?

Does the formation of this compound vary significantly in specific patient populations, such as those with hepatic impairment, and could this have clinical implications? mdpi.comnih.govnih.gov

Investigating these aspects is crucial, as even minor metabolites can sometimes have clinically relevant biological activity. For instance, understanding the full pharmacological profile of all metabolites is important in special populations, such as pregnant women, where ondansetron may be used and can cross the placenta clinpgx.org.

Advanced Omics-Based Approaches for Metabolite Profiling

The identification and quantification of drug metabolites are fundamental to understanding the disposition of a xenobiotic. Studies have successfully utilized liquid chromatography-tandem mass spectrometry (LC/MSn) to identify this compound and other ondansetron metabolites in human urine and rat feces nih.govnih.gov. These traditional approaches, while effective, can be complemented by more comprehensive, high-throughput "omics" technologies.

Advanced metabolomics platforms, employing high-resolution mass spectrometry, can provide a more global and unbiased profile of all drug-related metabolites in a biological system biocompare.comthermofisher.compnnl.gov. Future research could leverage these technologies to:

Conduct comprehensive metabolite profiling: Untargeted metabolomics can help to create a complete inventory of all ondansetron metabolites, including minor and previously unidentified species, across different biological matrices (e.g., plasma, urine, feces).

Investigate inter-individual variability: By applying metabolomics to large cohorts, researchers can explore how factors like genetics (pharmacogenomics), gut microbiome composition, and co-morbidities influence the metabolic fate of ondansetron, including the formation of this compound.

Dynamic monitoring of metabolite kinetics: Time-resolved metabolomics can provide detailed insights into the formation and elimination kinetics of this compound and other metabolites, offering a more dynamic view of drug disposition.

These advanced analytical approaches will not only refine our understanding of ondansetron metabolism but also provide a powerful toolkit for personalized medicine, potentially identifying biomarkers that could predict therapeutic response or adverse effects.

In Silico Modeling for Predicting Metabolism and Interaction Potential

Computational, or in silico, models are increasingly valuable tools in drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Such models can reduce the time and cost associated with experimental studies nih.govnih.gov. While physiologically based pharmacokinetic (PBPK) models have been developed for ondansetron to predict its concentration in specific populations like those with liver cirrhosis, these have not specifically focused on the kinetics of its minor metabolites mdpi.comnih.govnih.gov.

Future in silico research should aim to:

Develop specific predictive models for this compound formation: By integrating data on the specific cytochrome P450 enzymes involved in ondansetron's N-demethylation (primarily CYP1A2 and CYP3A4, with a minor role for CYP2D6), it is possible to build quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict the likelihood and rate of this compound formation for a given individual or population nih.govclinpgx.org.

Predict potential off-target interactions: Molecular docking and other computational techniques can be employed to screen this compound against a wide range of biological targets, helping to identify potential off-target interactions that may warrant further experimental investigation. A recent study, for example, used in silico and in vitro methods to identify ondansetron as a novel inhibitor of acetylcholinesterase and butyrylcholinesterase, highlighting the potential for computational approaches to uncover new pharmacological activities nih.govresearchgate.netnih.gov.

Development of Novel Research Tools and Probes Related to this compound Metabolism

To facilitate more in-depth and targeted research into the biology of this compound, the development of specific research tools is essential. The isolation and characterization of metabolites to serve as reference standards is a critical first step that has been accomplished in some research settings nih.gov. Building on this, future efforts should be directed towards:

Synthesis of stable isotope-labeled standards: The chemical synthesis of this compound with stable isotope labels (e.g., ¹³C, ¹⁵N) would enable highly accurate quantification in complex biological matrices using mass spectrometry, facilitating definitive pharmacokinetic studies.

Development of specific antibodies: The generation of monoclonal or polyclonal antibodies highly specific for this compound would allow for the development of sensitive immunoassays (e.g., ELISA). These assays could provide a cost-effective and high-throughput method for quantifying the metabolite in large-scale clinical or epidemiological studies.

Creation of radiolabeled tracers: For in-depth distribution and receptor binding studies, the synthesis of a radiolabeled version of this compound could be invaluable. This would allow for techniques like positron emission tomography (PET) to visualize its distribution and binding sites in vivo.

The availability of these specialized tools would significantly lower the barrier to entry for many laboratories to study this metabolite, fostering a more rapid expansion of our knowledge base.

Q & A

Q. How can long-term toxicology data for this compound be systematically synthesized from fragmented studies?

- Answer : Apply meta-analysis frameworks (PRISMA guidelines) to aggregate data from preclinical and post-marketing surveillance. Use toxicity prediction tools (e.g., ProTox-II) to prioritize endpoints (e.g., hepatotoxicity). Cross-validate findings with adverse event databases (FAERS, EudraVigilance) and histopathology archives .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, re-examine variables such as sample preparation (e.g., plasma vs. serum), analytical sensitivity, and species-specific metabolism. Use Bland-Altman plots or Cohen’s kappa to quantify inter-method variability .

- Experimental Design : For in vivo studies, include power analyses to determine cohort sizes and predefined stopping rules to minimize bias. Document deviations in supplementary materials .

- Literature Synthesis : Organize findings into conceptual categories (e.g., pharmacokinetics, toxicity) using reference managers (EndNote, Zotero) and annotate conflicts with consensus statements from regulatory guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.